

In Vitro Electrophysiological Profile of Oxodipine: A Technical Guide

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Compound of Interest

Compound Name: Oxodipine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro electrophysiological effects of **Oxodipine**, a dihydropyridine calcium channel blocker. The information is compiled from preclinical research studies to assist researchers and professionals in drug development in understanding its mechanism of action at the cellular level.

Core Mechanism of Action

Oxodipine is a voltage-dependent blocker of L-type and T-type calcium channels. Its primary electrophysiological effect is the inhibition of calcium ion (Ca^{2+}) influx into excitable cells, such as cardiomyocytes and vascular smooth muscle cells. This action leads to a reduction in the amplitude of the calcium current, which in turn modulates cellular functions like contractility and action potential duration.

Data Presentation: Quantitative Effects of Oxodipine

The following tables summarize the quantitative data on the inhibitory effects of **Oxodipine** on various cell types and ion channels as determined by in vitro electrophysiological studies.

Cell Type	Ion Channel	Parameter	Value	Reference(s)
Rat Neonatal Ventricular Myocytes	L-type Ca ²⁺	IC ₅₀	0.24 μM	[1]
Rat Neonatal Ventricular Myocytes	T-type Ca ²⁺	IC ₅₀	0.41 μM	[1]
Rat Portal Vein Myocytes	L-type Ca ²⁺	IC ₅₀	~10 nM	[2]
Rat Isolated Aorta	Contraction	IC ₅₀	7.8 ± 1.8 nM (High K ⁺)	[3]

Table 1: Inhibitory Concentrations (IC₅₀) of **Oxodipine** on Calcium Channels and Contractile Responses.

Parameter Affected	Observation	Cell/Tissue Type	Reference(s)
Cardiac Action Potential Duration	Markedly shortened	Rat Ventricular Strips, Guinea Pig Atrial and Ventricular Muscle Fibres	[1]
L-type Ca^{2+} Current (ICaL)	Decreased	Rat Neonatal and Adult Ventricular Myocytes, Rat Portal Vein Myocytes	
T-type Ca^{2+} Current (ICaT)	Decreased	Rat Neonatal Ventricular Myocytes	
K^{+} -induced Contraction	Depressed	Rabbit Aorta, Rat Isolated Aorta	
Cardiac Force of Contraction	Decreased	Rat Ventricular Strips	
Spontaneous Mechanical Activity	Inhibited	Rat Portal Vein Segments	
^{45}Ca Uptake (High K^{+} stimulated)	Inhibited	Rat Aortic Strips	

Table 2: Summary of Qualitative and Quantitative Electrophysiological and Contractile Effects of **Oxodipine**.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of the in vitro electrophysiological effects of **Oxodipine**.

Whole-Cell Patch-Clamp Electrophysiology

This protocol is designed to measure voltage-gated calcium currents in isolated cells, such as cardiomyocytes or vascular smooth muscle cells.

a) Cell Preparation:

- For Cardiomyocytes: Neonatal rat ventricular myocytes are isolated by enzymatic digestion of ventricular tissue. Adult cardiomyocytes can also be used.
- For Vascular Smooth Muscle Cells: Myocytes are isolated from tissues like the rat portal vein or aorta through enzymatic digestion.

b) Solutions:

- External Solution (in mM): 135 NaCl, 5.4 CsCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH. Tetrodotoxin (TTX) (10 μM) is added to block sodium channels.
- Internal (Pipette) Solution (in mM): 120 CsCl, 10 EGTA, 5 MgATP, 10 HEPES. pH adjusted to 7.2 with CsOH.

c) Recording Procedure:

- Cells are transferred to a recording chamber on the stage of an inverted microscope and continuously perfused with the external solution.
- Patch pipettes with a resistance of 2-5 MΩ are pulled from borosilicate glass capillaries.
- A high-resistance seal (GΩ seal) is formed between the pipette tip and the cell membrane.
- The cell membrane is ruptured by gentle suction to achieve the whole-cell configuration.
- The cell is voltage-clamped at a holding potential of -80 mV.
- To elicit L-type Ca²⁺ currents, the membrane is depolarized to a test potential of 0 mV for 200 ms.
- To elicit T-type Ca²⁺ currents, the holding potential is set to -90 mV and the membrane is depolarized to -30 mV.
- **Oxodipine** is applied at various concentrations through the perfusion system.

- The peak inward Ca^{2+} current is measured before and after drug application to determine the inhibitory effect.
- Data is acquired and analyzed using appropriate software to calculate IC_{50} values.

Contractile Response Measurement in Isolated Tissues

This protocol is used to assess the effect of **Oxodipine** on the contractility of vascular smooth muscle.

a) Tissue Preparation:

- Thoracic aortas or portal veins are excised from rats.
- The tissues are cut into helical strips or rings.

b) Experimental Setup:

- The tissue preparations are mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and bubbled with 95% O_2 and 5% CO_2 .
- One end of the tissue is fixed, and the other is connected to an isometric force transducer.
- The tissue is allowed to equilibrate under a resting tension.

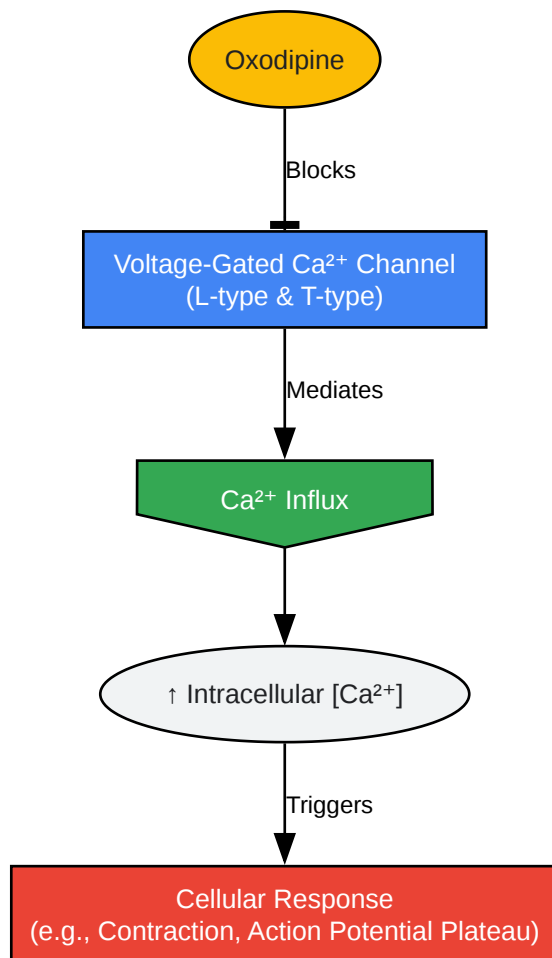
c) Experimental Procedure:

- A stable baseline contraction is induced by a high concentration of potassium chloride (e.g., 80 mM KCl) or a specific agonist like noradrenaline.
- Once a stable contraction is achieved, **Oxodipine** is added to the organ bath in a cumulative concentration-dependent manner.
- The relaxation of the tissue is recorded after each concentration of **Oxodipine**.
- The inhibitory effect of **Oxodipine** is calculated as a percentage of the maximal contraction induced by the stimulating agent.
- IC_{50} values are determined from the concentration-response curves.

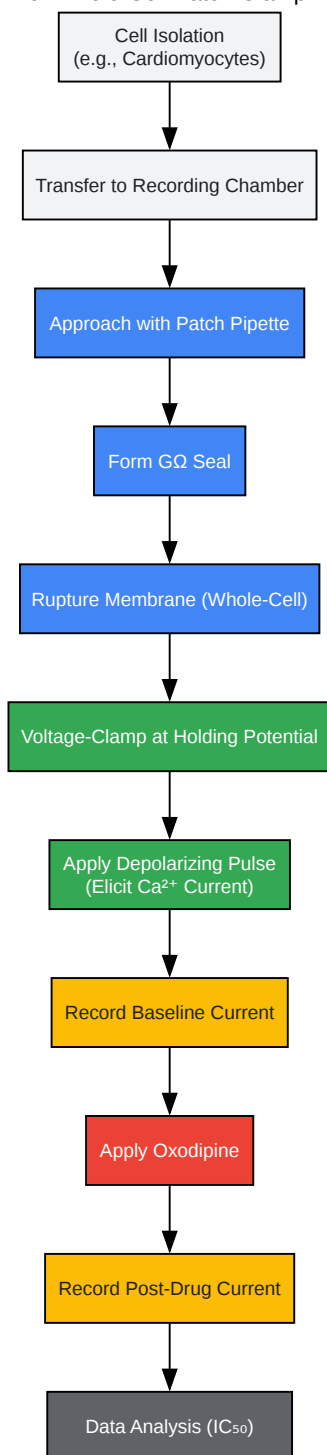
Mandatory Visualizations

Signaling Pathway and Mechanism of Action

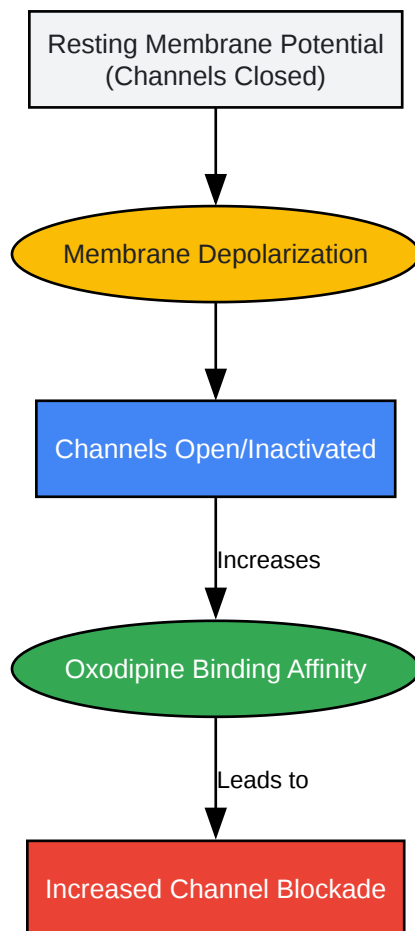
Oxodipine Mechanism of Action



Workflow for Whole-Cell Patch-Clamp Recording



Voltage-Dependent Blockade by Oxodipine



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